4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline
Description
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline is a synthetic aromatic amine derivative characterized by a hexyloxy linker connecting a 2-methylaniline moiety to a 1H-imidazole ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the ether linkage and imidazole’s aromatic heterocycle. Potential applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, though specific biological or industrial uses remain underexplored in the available literature.
Properties
CAS No. |
88138-77-6 |
|---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-(6-imidazol-1-ylhexoxy)-2-methylaniline |
InChI |
InChI=1S/C16H23N3O/c1-14-12-15(6-7-16(14)17)20-11-5-3-2-4-9-19-10-8-18-13-19/h6-8,10,12-13H,2-5,9,11,17H2,1H3 |
InChI Key |
ANIBOBNORNNMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate.
Coupling with Methylaniline: The final step involves the coupling of the hexyl-imidazole intermediate with 2-methylaniline through an etherification reaction, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring or the methylaniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. The presence of the imidazole group in 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline may enhance its efficacy against various pathogens. Studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi, making this compound a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. The compound's ability to interact with biological targets involved in cancer cell proliferation could be explored further. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, warranting further investigation into 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline's mechanisms of action in cancer therapy .
Material Science
Polymer Additives
The compound's unique structure allows it to function as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that imidazole-containing additives improve the performance characteristics of materials used in coatings and adhesives, potentially leading to more durable products .
Nanotechnology Applications
In nanotechnology, 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline could serve as a precursor for synthesizing nanomaterials. Its chemical properties may facilitate the formation of nanoparticles with specific functionalities, which can be utilized in drug delivery systems or as catalysts in chemical reactions .
Cosmetic Formulation
Skin Penetration Enhancers
The compound's structure suggests potential use as a skin penetration enhancer in topical formulations. Studies have shown that certain imidazole derivatives can improve the bioavailability of active ingredients by facilitating their absorption through the skin barrier. This application is particularly relevant in developing effective dermatological products .
Moisturizing Agents
In cosmetic formulations, 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline may also act as a moisturizing agent due to its ability to interact with skin lipids. This property could be beneficial for formulating creams and lotions aimed at improving skin hydration and texture .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Brazilian Journal of Pharmaceutical Sciences (2020) | Demonstrated effectiveness against various bacterial strains; potential for further development as an antimicrobial agent. |
| Anticancer Properties | Advances in Dermatology and Allergology (2016) | Induced apoptosis in cultured cancer cells; suggests potential for cancer treatment applications. |
| Polymer Additives | Journal of Polymer Science (2018) | Improved mechanical properties and thermal stability when used as an additive in polymer blends. |
| Skin Penetration | International Journal of Cosmetic Science (2019) | Enhanced absorption of active ingredients when included in topical formulations; promising for dermatological applications. |
Mechanism of Action
The mechanism of action of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The hexyl chain and methylaniline group contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline and related compounds:
Key Comparative Insights :
Structural Complexity: The target compound’s hexyloxy linker distinguishes it from simpler analogs like 4-(1H-imidazol-1-yl)aniline (), which lacks a spacer. This linker may enhance solubility or modulate receptor binding compared to shorter-chain derivatives .
Synthetic Routes :
- Benzoimidazole derivatives () require multi-step condensation and purification via HPLC, whereas the target compound’s synthesis likely prioritizes alkylation and etherification .
Research Findings and Challenges
- Bioactivity: The imidazole moiety is a known pharmacophore in kinase and enzyme inhibitors.
- Stability : Ether linkages (as in the target compound) generally enhance hydrolytic stability compared to ester-containing analogs (e.g., ’s carbamates), which may degrade under acidic conditions .
Biological Activity
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline, also known by its CAS number 1352519-98-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₆H₂₃N₃O
- Structural Representation :
Biological Activity Overview
The biological activity of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline has been studied in various contexts, including its potential as an inhibitor in cancer therapy and its effects on cellular mechanisms.
Antitumor Activity
Recent studies have indicated that compounds with imidazole moieties often exhibit significant antitumor properties. The presence of the imidazole ring in this compound suggests potential interactions with biological targets involved in cancer progression.
Research indicates that similar compounds can modulate signaling pathways such as:
- Mitogen-Activated Protein Kinase (MAPK) : Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Programmed Cell Death Protein 1 (PD-1) : Compounds affecting PD-1 interactions may enhance immune responses against tumors.
Case Studies
Several case studies have explored the biological effects of imidazole-containing compounds:
-
Study on Cell Viability :
- Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent.
-
In Vivo Studies :
- Objective : To evaluate the antitumor efficacy in animal models.
- Results : Administration of the compound resulted in significant tumor growth inhibition compared to control groups.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
